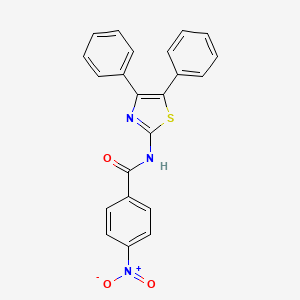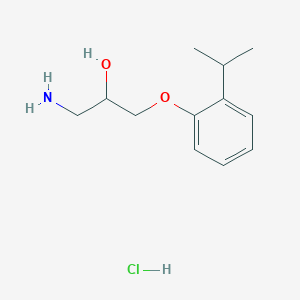![molecular formula C8H7ClN4O B2796454 2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide CAS No. 930470-79-4](/img/structure/B2796454.png)
2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazine derivative with a pyridine carboxylic acid under acidic conditions . The resulting pyrazolopyridine intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride, followed by acylation with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and automated systems for chlorination and acylation to ensure high yield and purity .
化学反应分析
Types of Reactions
2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The pyrazolopyridine core can be oxidized or reduced using appropriate reagents, leading to modifications in the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of a pyrazolopyridine N-oxide .
科学研究应用
2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Biological Studies: The compound has been used in studies to understand its effects on cellular pathways and its potential as an anticancer agent.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties and biological activities.
Pyrazoloquinolines: Compounds with a fused pyrazole and quinoline ring system, showing diverse biological activities.
Uniqueness
2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide is unique due to the presence of the chloro and acetamide groups, which confer specific chemical reactivity and biological activity. These functional groups allow for targeted modifications and interactions with biological targets, making the compound a valuable tool in medicinal chemistry and chemical biology .
属性
IUPAC Name |
2-chloro-N-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-4-6(14)11-8-5-2-1-3-10-7(5)12-13-8/h1-3H,4H2,(H2,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIQQTBIHVTMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzodioxol-5-yl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2796371.png)
![4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine](/img/structure/B2796374.png)
![2-(cyclopentylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2796376.png)
![Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate](/img/structure/B2796377.png)

![(E)-N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2796379.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)


![N-{[4-(4-fluorophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2796386.png)




